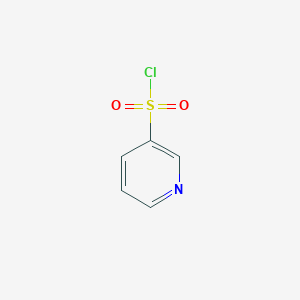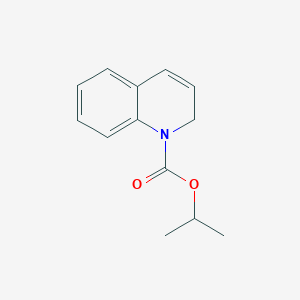
4-氯吡啶-2-碳腈
概述
描述
The compound 4-Chloropyridine-2-carbonitrile is a chlorinated pyridine derivative with a nitrile group attached to the pyridine ring. It is a versatile intermediate in the synthesis of various heterocyclic compounds, which are often of interest due to their potential pharmacological activities. The chloro and nitrile substituents on the pyridine ring make it a reactive intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of chloropyridine carbonitriles involves multicomponent reactions, as demonstrated in the preparation of related compounds. For instance, 5-C substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles were synthesized from salicylaldehydes, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, and 1,3-cyclohexanediones with yields ranging from 59 to 88% . Another example is the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which serves as a building block for trifluoromethylated N-heterocycles . These methods highlight the reactivity of the chloropyridine carbonitrile framework and its utility in constructing complex molecules.
Molecular Structure Analysis
The molecular structure of chloropyridine carbonitriles is characterized by spectroscopic methods such as IR, NMR, and X-ray diffraction. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, revealing two independent molecules in the asymmetric unit with almost identical geometric parameters . Similarly, the structure of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile was confirmed by X-ray single crystal analysis, showing the presence of intermolecular interactions that consolidate a three-dimensional network .
Chemical Reactions Analysis
Chloropyridine carbonitriles undergo various chemical reactions due to the presence of reactive sites. For instance, 2,6-diamino-4-methyl-3-pyridinecarbonitrile reacts with benzene-sulfonyl chloride to yield a tris-sulfonyl derivative . The reactivity of these compounds is further exemplified by the three-component condensation of pyridinium ylides, β-ketonitriles, and aldehydes, leading to the synthesis of dihydrofuran and pyran carbonitriles with divergent regioselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloropyridine carbonitriles are influenced by their substituents. For example, the absorption and fluorescence maxima of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were observed at 290 nm and 480 nm, respectively, with solvent effects investigated on the emission spectra . The optical properties of various pyridine derivatives were also studied, showing the effects of substituents on the emission spectra . These properties are crucial for the potential application of these compounds in materials science and as fluorescent probes.
科学研究应用
合成和结构分析
4-氯吡啶-2-碳腈是合成和结构分析各种吡啶衍生物中的关键化合物。研究表明,它在创造具有不同结构和性质的新化合物方面具有实用性。例如,从相关吡啶衍生物合成了2-氯-4-(甲氧甲基)-6-甲基-5-硝基吡啶-3-碳腈,并使用X射线、红外、核磁共振和电子光谱进行了分析(Jukić等,2010)。另一项研究合成了2-叠氮基-6-甲基-4-(甲氧甲基)-5-硝基吡啶-3-碳腈,与其他吡啶相比显示出显著的结构差异(Tranfić等,2011)。
振动性质
使用密度泛函理论(DFT)对氰吡啶衍生物的振动性质进行了研究,包括2-氯-4,6-二甲基吡啶-3-碳腈。这些研究为了解它们在不同相中的分子相互作用和性质提供了见解,这对于理解它们的潜在应用至关重要(Márquez等,2015)。
抗菌和抗癌潜力
已经探索了几种吡啶衍生物的抗菌和抗癌性能,包括基于4-氯吡啶-2-碳腈的化合物。例如,已经研究了4,6-双(4-氯苯基)-2-氧代-1,2-二氢吡啶-3-碳腈的抗菌活性,显示出有希望的结果(Sadeek et al., 2015)。
缓蚀作用
从4-氯吡啶-2-碳腈合成的吡唑吡啶衍生物已被评估为潜在的缓蚀剂。这种应用在工业环境中尤为重要,因为材料的腐蚀是一个重要挑战(Dandia et al., 2013)。
作用机制
Target of Action
4-Chloropyridine-2-carbonitrile is a compound that contains a pyridine ring, a nitrile group, and a chloro substituent It’s known that the compound exhibits intermolecular π-stacking, c—h n nitrile, and c—h n pyridine interactions .
Mode of Action
The molecules of 4-Chloropyridine-2-carbonitrile pack together in the solid state with offset face-to-face π-stacking, and intermolecular C—H N nitrile and C—H N pyridine interactions . This compound exhibits pairwise centrosymmetric head-to-head C—H N nitrile and C—H N pyridine interactions, forming one-dimensional chains, which are π-stacked in an offset face-to-face fashion .
Biochemical Pathways
It’s known that the compound can be used as a substrate to prepare chiral dialkylaminopyridines bearing a c-2 hydroxyalkyl group via biocatalysis .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . The compound’s lipophilicity (Log Po/w) is 1.45 (iLOGP), 1.53 (XLOGP3), 1.61 (WLOGP), 0.4 (MLOGP), and 1.98 (SILICOS-IT), with a consensus Log Po/w of 1.39 .
Result of Action
It’s known that the compound can be used to prepare chiral dialkylaminopyridines bearing a c-2 hydroxyalkyl group via biocatalysis , indicating its potential utility in the synthesis of complex organic molecules.
Action Environment
It’s known that the compound is generally environmentally benign , suggesting that it may have a low environmental impact.
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
未来方向
属性
IUPAC Name |
4-chloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-5-1-2-9-6(3-5)4-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEZRXLVZMZHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351222 | |
| Record name | 4-chloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyridine-2-carbonitrile | |
CAS RN |
19235-89-3 | |
| Record name | 4-Chloro-2-cyanopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19235-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What unique intermolecular interactions were observed in the crystal structure of 4-chloropyridine-2-carbonitrile?
A1: The crystal structure of 4-chloropyridine-2-carbonitrile revealed three distinct types of intermolecular interactions: C—H⋯Nnitrile, C—H⋯Npyridine, and offset face-to-face π-stacking interactions []. These interactions contribute to the overall stability and packing arrangement of the molecules within the crystal lattice.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B100513.png)

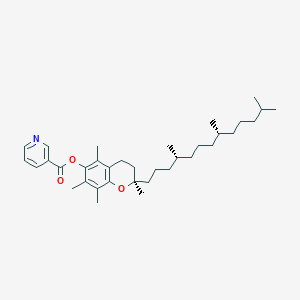
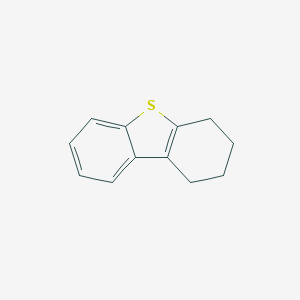

![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)
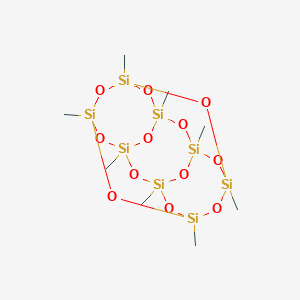
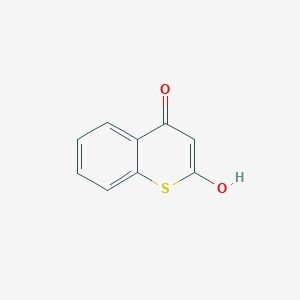
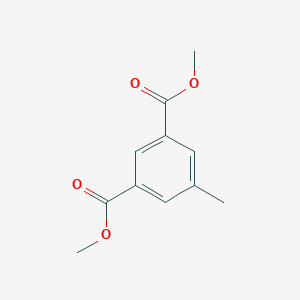

![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)
